molecular formula C29H52N8O10 B12570649 L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- CAS No. 194205-02-2

L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl-

Cat. No.: B12570649
CAS No.: 194205-02-2
M. Wt: 672.8 g/mol
InChI Key: SFMAILQXFBYEKU-IHJVSEFNSA-N
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Description

L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- is a peptide compound composed of several amino acids linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: Another amino acid with distinct properties and applications.

    L-serine: Similar in structure but with different functional groups.

    L-threonine: Shares some structural similarities but differs in its side chain.

Uniqueness

L-Lysine, L-threonyl-L-serylglycyl-L-prolyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

194205-02-2

Molecular Formula

C29H52N8O10

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H52N8O10/c1-15(2)12-19(26(43)33-16(3)24(41)34-18(29(46)47)8-5-6-10-30)35-27(44)21-9-7-11-37(21)22(40)13-32-25(42)20(14-38)36-28(45)23(31)17(4)39/h15-21,23,38-39H,5-14,30-31H2,1-4H3,(H,32,42)(H,33,43)(H,34,41)(H,35,44)(H,36,45)(H,46,47)/t16-,17+,18-,19-,20-,21-,23-/m0/s1

InChI Key

SFMAILQXFBYEKU-IHJVSEFNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N

Origin of Product

United States

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